molecular formula C13H20O6 B1402975 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate CAS No. 340022-79-9

8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Cat. No.: B1402975
CAS No.: 340022-79-9
M. Wt: 272.29 g/mol
InChI Key: MMEVRMNRCUZVND-UHFFFAOYSA-N
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Description

8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is a chemical compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane ring system with ethyl and methyl substituents, making it an interesting subject for various chemical studies and applications.

Chemical Reactions Analysis

8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can participate in hydrolysis reactions, while the spirocyclic structure can interact with biological receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate include:

    Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound lacks the additional ethyl and methyl groups, making it less complex.

    Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.

    8-Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound has an ethyl group but lacks the additional methyl group. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications.

Properties

IUPAC Name

8-O'-ethyl 8-O-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O6/c1-3-17-11(15)12(10(14)16-2)4-6-13(7-5-12)18-8-9-19-13/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEVRMNRCUZVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745184
Record name 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340022-79-9
Record name 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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